basic properties of 1,3-diphenyl-1H-pyrazol-5-ol
basic properties of 1,3-diphenyl-1H-pyrazol-5-ol
An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-ol: Core Properties and Applications
Introduction
1,3-Diphenyl-1H-pyrazol-5-ol is a heterocyclic organic compound that stands as a cornerstone in the field of medicinal chemistry and materials science. As a derivative of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—this molecule is recognized as a "privileged scaffold".[1] This designation stems from its versatile chemical nature and its frequent appearance in a multitude of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]
The unique structural arrangement of 1,3-diphenyl-1H-pyrazol-5-ol, featuring two phenyl rings and a reactive hydroxyl group, imparts a combination of rigidity, lipophilicity, and synthetic versatility. This guide offers a comprehensive exploration of its fundamental properties, from its molecular structure and physicochemical characteristics to its synthesis, core reactivity, and significant applications, providing a critical resource for researchers engaged in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 1,3-diphenyl-1H-pyrazol-5-ol are summarized by its chemical formula, C₁₅H₁₂N₂O, and a molecular weight of 236.27 g/mol .[2] Its identity is uniquely cataloged by the CAS Number: 1141-8-49-7.
Core Physicochemical Data
A compilation of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O | [2] |
| Molecular Weight | 236.27 g/mol | [2] |
| CAS Number | 114138-49-7 | |
| Melting Point | 408–410 K (135–137 °C) | [2] |
| Appearance | Typically a solid at room temperature |
Solid-State and Crystal Structure
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of 1,3-diphenyl-1H-pyrazol-5-ol in the solid state. These studies reveal that the molecule adopts a monoclinic crystal system.[2] A key finding is that the pyrazole ring is essentially planar. The two phenyl groups, attached at the N1 and C3 positions of the pyrazole core, are not coplanar with the central ring but are inclined at dihedral angles of 21.45° and 6.96°, respectively.[2] This twisted conformation is a critical structural feature influencing its molecular interactions and packing in the crystal lattice. The crystal structure is further stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which assemble the molecules into supramolecular layers.[2]
| Crystal Data Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Formula | C₁₅H₁₂N₂O | [2] |
| Molecular Weight | 236.27 | [2] |
| Cell Length a | 11.1823 (3) Å | [2] |
| Cell Length b | 11.7503 (4) Å | [2] |
| Cell Length c | 9.6443 (2) Å | [2] |
| Cell Angle β | 113.998 (2)° | [2] |
| Cell Volume | 1157.68 (6) ų | [2] |
| Molecules per Cell (Z) | 4 | [2] |
Keto-Enol Tautomerism: A Core Chemical Feature
A defining characteristic of pyrazol-5-ols is their existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of 1,3-diphenyl-1H-pyrazol-5-ol, this equilibrium is primarily between a phenolic 'OH' form (the enol) and two pyrazolone 'NH' and 'CH' forms (the ketones).[5] The prevalence of a specific tautomer is highly dependent on the molecular environment, such as the solvent and physical state (solution vs. solid).[6]
X-ray crystallographic analysis definitively shows that in the solid state, the molecule exists as a pyrazolone (keto) tautomer, specifically the one depicted as IIc in the cited study.[2] This preference is driven by the stability gained from intermolecular hydrogen bonding in the crystal lattice. In solution, the equilibrium can shift, and different solvents may favor different tautomers.
Synthesis and Characterization
The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol is most commonly achieved through a classical Knorr-type pyrazole synthesis. This method involves the condensation reaction between a phenylhydrazine and a β-ketoester.
Synthetic Workflow: Knorr Pyrazole Synthesis
The reaction proceeds by reacting phenylhydrazine with ethyl benzoylacetate. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolone product. The choice of an acidic or basic catalyst can influence reaction rates, but often the reaction proceeds efficiently with simple heating.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[2]
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 mmol) and ethyl benzoylacetate (1.0 mmol).
-
Solvent Addition : Add absolute ethanol (15 mL) to the flask.
-
Reaction : Heat the solution to reflux and maintain this temperature for 1 hour.
-
Crystallization : After the reflux period, allow the reaction mixture to cool to room temperature.
-
Isolation : Crystals of the product will form over time (e.g., 2 days). Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
Confirmation of the synthesized structure relies on standard analytical techniques.
| Technique | Expected Data | Reference |
| Mass Spectrometry (MS) | M+H⁺ peak at m/z 237, with characteristic fragments at 209, 195, 106, 91. | [2] |
| Infrared (IR) Spectroscopy | Peaks corresponding to C=O (keto form), O-H (enol form), C=N, and aromatic C-H stretching. | [3] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the phenyl rings and the pyrazole core. | [3] |
Pharmacological Significance and Applications
The pyrazole nucleus is a prolific scaffold in drug discovery, and 1,3-diphenyl-1H-pyrazol-5-ol is a valuable precursor and structural motif in this domain.[7][8] Its derivatives have been explored for a wide array of therapeutic targets.
-
Antimicrobial Agents : Novel hybrid molecules incorporating the 1,3-diphenyl-pyrazol-5-ol core have been synthesized and shown to possess significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Anticancer Therapeutics : The scaffold has been used to design potent anti-proliferative agents. Benzimidazole hybrids of 1,3-diphenyl-pyrazole have demonstrated low micromolar inhibitory concentrations (IC₅₀) against lung, breast, and cervical cancer cell lines by inducing apoptosis.[4]
-
Metabolic Disease Modulators : Derivatives have been identified as potent partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes and other metabolic disorders.[9]
-
Anti-inflammatory Drugs : The structure serves as a template for designing inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway, offering a promising alternative to traditional NSAIDs.[10]
Conclusion
1,3-Diphenyl-1H-pyrazol-5-ol is more than a simple heterocyclic compound; it is a synthetically accessible and highly versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and significant keto-enol tautomerism provide a rich foundation for scientific exploration. For researchers in drug development, its proven track record as a privileged scaffold in generating potent modulators of diverse biological targets underscores its continuing importance. A thorough understanding of its basic properties, as detailed in this guide, is the first step toward harnessing its full potential in creating the next generation of therapeutics and advanced materials.
References
-
T. S. Chia, H.-K. Fun, and S. M. T. S. T. C. S. S. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3209. [Link]
-
El-Sayed, N. F., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 7, 101438. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 613284, 1,3-Diphenyl-1H-pyrazole. [Link]
-
Shahani, T., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]
-
Akhtar, M. J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663271. [Link]
-
Prasad, T. N. M., et al. (2011). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 27(0), 41–42. [Link]
-
Lee, S.-K., et al. (2011). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(22), 6753–6757. [Link]
-
Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o427. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]
-
Al-Ostath, R. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-21. [Link]
-
Research Square. (2022). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
-
Kurt, G., & Koca, M. (2022). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b) 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, c) poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). ResearchGate. [Link]
-
Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry, 23(19), 6544–6557. [Link]
-
Chekurov, S. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1020. [Link]
-
Wang, B.-L., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(26), 19943–19949. [Link]
-
Chemcasts. 1,3-Diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) Properties. [Link]
-
Nagy, P. I. (2006). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. [Link]
-
Al-Aabed, Y. S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Baghdad Science Journal, 17(1), 223-229. [Link]
-
Wang, J.-L., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 157, 149-160. [Link]
-
Chemical Synthesis Database. (2024). 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Katritzky, A. R., et al. (1998). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Journal of Organic Chemistry, 63(15), 5223–5227. [Link]
-
Koch, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2993. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
